Home > Products > Screening Compounds P134892 > 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine -

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Catalog Number: EVT-13334137
CAS Number:
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound characterized by its unique pyrazolo-pyridine structure. This compound features a pyrazole ring fused to a pyridine ring, contributing to its distinctive chemical properties and potential biological activities. The chemical formula for this compound is C8_8H13_{13}N3_3, with a molecular weight of 151.21 g/mol. It is recognized for its diverse applications in medicinal chemistry and material science.

Source and Classification

The compound can be classified as an organic heterocyclic compound. It falls under the category of pyrazolo derivatives, which are known for their biological activities, including anticancer properties and potential therapeutic applications. The compound's structural characteristics allow it to interact with various biological targets, making it a subject of interest in research and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves several methods:

  1. Cyclization Reactions: One common method is the cyclization of appropriate precursors under acidic or basic conditions, leading to the formation of the fused pyrazolo-pyridine structure.
  2. Substitution Reactions: Another approach includes substitution reactions where ethyl groups are introduced to the pyrazole core.
  3. Multi-step Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection strategies to achieve the desired substitution pattern on the pyrazole ring.

These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can be described as follows:

  • Chemical Formula: C8_8H13_{13}N3_3
  • Molecular Weight: 151.21 g/mol
  • InChI Key: DKVJRZYMFJNVOD-UHFFFAOYSA-N
  • SMILES Notation: CCN1C2=C(C=N1)C(=O)NC=N2

The structural representation shows a fused ring system that contributes to its chemical reactivity and biological interactions.

Chemical Reactions Analysis

Reactions and Technical Details

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine exhibits various types of chemical reactions:

  • Nucleophilic Substitution: The presence of nitrogen atoms in the structure allows for nucleophilic attacks on electrophilic centers.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecular frameworks.
  • Redox Reactions: Under certain conditions, it may undergo oxidation or reduction processes affecting its biological activity.

These reactions highlight the compound's versatility in synthetic applications.

Mechanism of Action

Process and Data

The mechanism of action for 1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine primarily involves its interaction with specific biological targets:

  1. Enzyme Inhibition: Research indicates that this compound may inhibit certain enzymes involved in cancer cell proliferation.
  2. Receptor Modulation: It may also act as a modulator for various receptors linked to cellular signaling pathways.
  3. Cell Cycle Interference: The compound has shown potential in interfering with cell cycle progression in cancer cells.

These mechanisms underline its potential therapeutic applications in oncology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Relevant data includes:

  • Molecular Weight: 151.21 g/mol
  • Density: Not specified but typically ranges around 1 g/cm³ for similar compounds.

Understanding these properties is crucial for handling and application in laboratory settings.

Applications

Scientific Uses

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has significant applications in:

  • Medicinal Chemistry: As a lead compound for developing new anticancer agents.
  • Material Science: Utilized in the synthesis of novel materials with unique electronic properties due to its heterocyclic nature.
  • Biological Research: Investigated for its potential effects on cellular mechanisms and pathways.

The unique structural features of this compound make it suitable for various applications requiring precise molecular interactions and reactivity profiles compared to its analogs.

Introduction to Pyrazolo[3,4-c]pyridine Scaffolds in Medicinal Chemistry

Nomenclature and Structural Classification of Pyrazolo-Pyridine Derivatives

The systematic name "1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine" provides precise structural information through its components:

  • Core Bicyclic System: The term "pyrazolo[3,4-c]pyridine" defines a fused heterocycle where a pyrazole ring (positions 1-2, N1-N2) bonds with a pyridine ring (positions 3-4a, C3-N4) at the [3,4-c] fusion site. This indicates fusion between pyrazole's C3-C3a bond and pyridine's C4-C4a bond [1] [9].
  • Hydrogen Saturation Designations: The notation "4H,5H,6H,7H" specifies partial saturation at positions 4-7, confirming a dihydro or tetrahydro pyridine ring rather than a fully aromatic system [2].
  • Substituent Identification: "1-Ethyl" denotes an ethyl group (-CH₂CH₃) attached to the pyrazole ring’s N1 nitrogen, distinguishing it from C3-substituted analogs [1].

Structural Isomerism: Pyrazolo-pyridines exhibit regiochemical diversity based on fusion orientation. Unlike the biologically prevalent [3,4-b] isomers (e.g., kinase inhibitors), [3,4-c] isomers position the pyridine nitrogen distal to the fusion bond, creating distinct electronic and steric profiles. This difference significantly impacts molecular recognition and drug-likeness [9].

Table 1: Classification of Key Pyrazolo-Pyridine Isomers

Isomer TypeFusion PointsNitrogen PositionsAromaticity
[3,4-c]Pyrazole: C3-C3aPyridine: C4-C4aN1 (pyrazole), N4 (pyridine)Pyrazole ring aromatic; pyridine ring non-aromatic (in reduced forms)
[3,4-b]Pyrazole: C3-C3aPyridine: C2-C3N1 (pyrazole), N2 (pyridine)Both rings typically aromatic
[4,3-c]Pyrazole: C4-C4aPyridine: C3-C3aN2 (pyrazole), N1 (pyridine)Variable saturation

Historical Evolution of Pyrazolo[3,4-c]pyridine Research

Research into pyrazolo[3,4-c]pyridines has progressed through defined phases:

  • Early Synthetic Work (Pre-2000): Initial syntheses focused on unfused pyrazoles and pyridines. The Ortoleva reaction (1908) for pyrazolo[3,4-b]pyridines laid groundwork, but [3,4-c] analogs remained underexplored due to synthetic challenges in regioselective fusion [7].
  • Methodology Renaissance (2000–2010): Advances in cyclization techniques enabled practical access to [3,4-c] cores. Key developments included:
  • Multi-Step Condensations: Using ethyl 2-arylacetoacetates with hydrazines under acidic conditions [9].
  • Transition Metal Catalysis: Pd-mediated coupling for N-alkylation (e.g., introducing the 1-ethyl group) [9].
  • Therapeutic Exploration (2010–Present): Patent CN105384739A (2015) marked a turning point, claiming [3,4-c]pyridines as kinase inhibitors and anticoagulants. Synthetic routes evolved toward greener methods (e.g., catalyst-free cyclizations), improving yields from <30% to >80% [8] [9].

Table 2: Key Milestones in Pyrazolo[3,4-c]pyridine Development

Year RangeMajor AdvancesRepresentative Work
1908–1999Synthesis of foundational pyrazolo[3,4-b]pyridines; limited [3,4-c] studiesOrtoleva (1908), Bulow (1911)
2000–2010Regioselective fusion methods; early biological screeningMulti-step cyclization protocols (e.g., esterification/cyclocondensation)
2011–2025Targeted therapeutic applications; green chemistry approachesPatent CN105384739A (2015); Larvicidal derivatives (2021)

Biological Relevance and Isosteric Relationships with Purine Bases

Pyrazolo[3,4-c]pyridines exhibit privileged bioactivity due to:

  • Purine Isosterism: The core mimics adenine/guanine through:
  • Topological Mimicry: N1 (pyrazole) and N4 (pyridine) replicate purine N9 and N3 hydrogen-bonding vectors.
  • Electronic Similarity: π-Cloud distribution enables stacking interactions in enzyme active sites (e.g., kinases) [5].
  • Enzyme-Targeted Applications:
  • Kinase Inhibition: Derivatives like ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate bind ATP pockets via hinge interactions, validated in CDK2 inhibition studies (IC₅₀: 0.057–0.119 μM) [5] [9].
  • Anticoagulant Effects: CN105384739A patent documents thrombin inhibition via interactions with Ser195 and His57 residues, preventing fibrinogen cleavage [9].
  • Antimicrobial Action: Unsubstituted analogs disrupt microbial nucleic acid synthesis via purine antagonism [4] [8].
  • Structure-Activity Advantages: The reduced pyridine ring enhances solubility versus planar purines, while the 1-ethyl group balances lipophilicity for membrane penetration [2] [9].

Table 3: Bioisosteric Properties vs. Natural Purines

Property1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridineAdenineFunctional Impact
Hydrogen Bond Acceptors3 (N1, N2, N4)3 (N1, N3, N7)Comparable target engagement
pKa (Basic)~3.5 (pyridine N)~4.2 (N1)Enhanced protonation at physiological pH
SolubilityModerate (reduced ring saturation)LowImproved bioavailability
Metabolic SitesEthyl group oxidationNoneTunable via substituent modification

Properties

Product Name

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

IUPAC Name

1-ethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C8H13N3/c1-2-11-8-6-9-4-3-7(8)5-10-11/h5,9H,2-4,6H2,1H3

InChI Key

SPCOSBXEGWVRFH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCNC2)C=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.